(1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine
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Overview
Description
(1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an azide with a nitrile to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) salts.
Industrial Production Methods
Industrial production of tetrazole derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the tetrazole ring.
Scientific Research Applications
(1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound with similar chemical properties.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.
Tetrazole Derivatives: A broad class of compounds with different functional groups attached to the tetrazole ring.
Uniqueness
(1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to other tetrazole derivatives.
Properties
CAS No. |
176894-59-0 |
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Molecular Formula |
C3H7N5 |
Molecular Weight |
113.12 g/mol |
IUPAC Name |
(1R)-1-(2H-tetrazol-5-yl)ethanamine |
InChI |
InChI=1S/C3H7N5/c1-2(4)3-5-7-8-6-3/h2H,4H2,1H3,(H,5,6,7,8)/t2-/m1/s1 |
InChI Key |
NDMDHZMRQFSFOZ-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C1=NNN=N1)N |
Canonical SMILES |
CC(C1=NNN=N1)N |
Origin of Product |
United States |
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